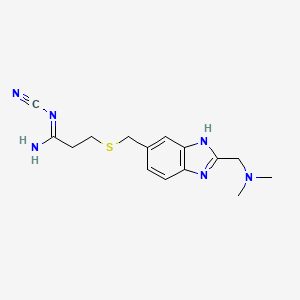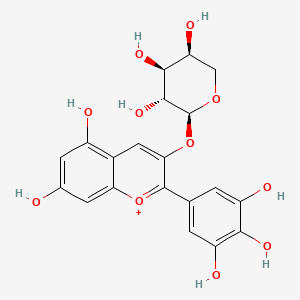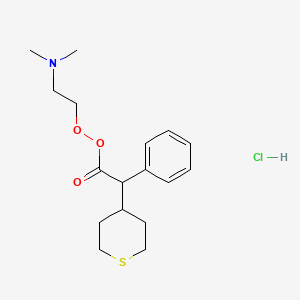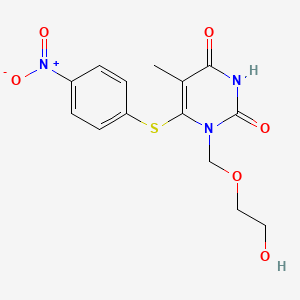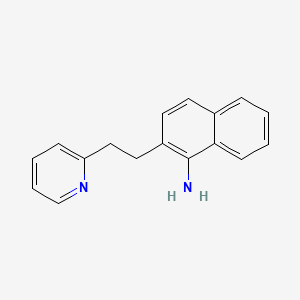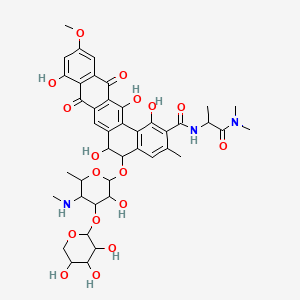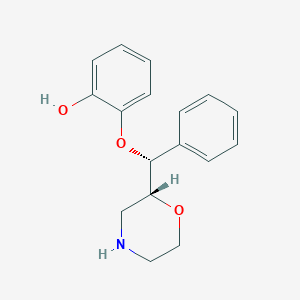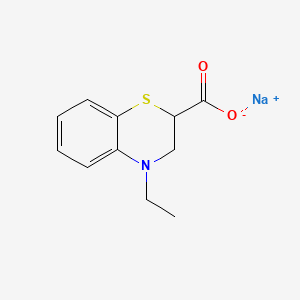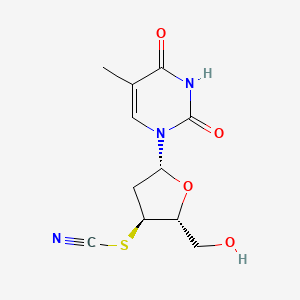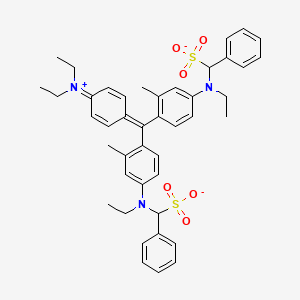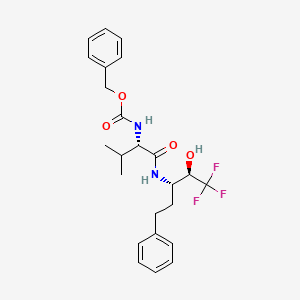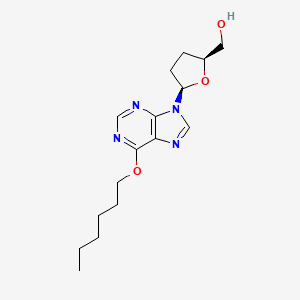
Inosine, 2',3'-dideoxy-6-O-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine, 2’,3’-dideoxy-6-O-hexyl- is a synthetic nucleoside analogue. It is structurally related to inosine, a naturally occurring nucleoside. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, and the presence of a hexyl group at the 6-O position. These modifications confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Inosine, 2’,3’-dideoxy-6-O-hexyl- typically involves the radical deoxygenation of ribonucleosides. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates, which are then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . The hexyl group is introduced via alkylation using bromoethane or 3-bromopropanenitrile . The final product is obtained after deprotection steps involving the use of tetrabutylammonium fluoride and adenosine deaminase .
Industrial Production Methods
Industrial production of Inosine, 2’,3’-dideoxy-6-O-hexyl- follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness . The process involves multiple purification steps, including silica gel chromatography, to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Inosine, 2’,3’-dideoxy-6-O-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the hexyl group or other functional groups present in the molecule.
Substitution: The hexyl group at the 6-O position can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Inosine, 2’,3’-dideoxy-6-O-hexyl- with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Inosine, 2’,3’-dideoxy-6-O-hexyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its potential antiviral properties, particularly against HIV.
Industry: The compound is used in the development of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of Inosine, 2’,3’-dideoxy-6-O-hexyl- involves its incorporation into viral DNA, leading to chain termination. This is achieved by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV . The compound is converted into its active triphosphate form within the cell, which then competes with natural nucleotides for incorporation into the viral DNA .
Comparison with Similar Compounds
Similar Compounds
Didanosine (2’,3’-dideoxyinosine): A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Zalcitabine (2’,3’-dideoxycytidine): Another nucleoside analogue with antiviral properties.
Stavudine (2’,3’-didehydro-2’,3’-dideoxythymidine): Used in combination therapies for HIV.
Uniqueness
Inosine, 2’,3’-dideoxy-6-O-hexyl- is unique due to the presence of the hexyl group at the 6-O position, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially its efficacy as an antiviral agent compared to other similar compounds .
Properties
CAS No. |
146202-53-1 |
|---|---|
Molecular Formula |
C16H24N4O3 |
Molecular Weight |
320.39 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-hexoxypurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C16H24N4O3/c1-2-3-4-5-8-22-16-14-15(17-10-18-16)20(11-19-14)13-7-6-12(9-21)23-13/h10-13,21H,2-9H2,1H3/t12-,13+/m0/s1 |
InChI Key |
SUXOEXDKWQPOGO-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
Canonical SMILES |
CCCCCCOC1=NC=NC2=C1N=CN2C3CCC(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


